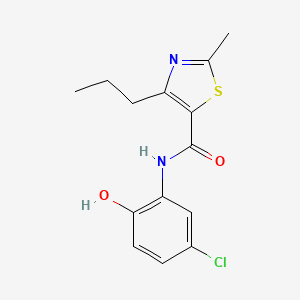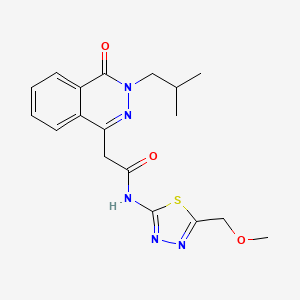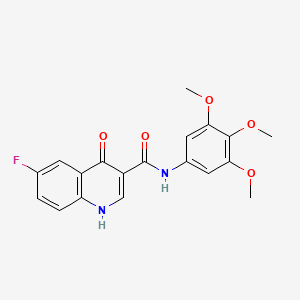![molecular formula C20H24N4O3S B10996184 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B10996184.png)
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with morpholine and thiomorpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and morpholine or thiomorpholine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The morpholine and thiomorpholine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one: This compound is similar but features a morpholine group instead of a thiomorpholine group.
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(piperidin-4-yl)pyridazin-3(2H)-one: This compound has a piperidine group instead of a thiomorpholine group.
Uniqueness
The uniqueness of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one lies in its specific combination of functional groups. The presence of both morpholine and thiomorpholine groups provides distinct chemical and biological properties that can be leveraged in various applications. This combination allows for unique interactions with molecular targets and the potential for novel therapeutic effects.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C20H24N4O3S/c25-19-7-6-18(22-9-12-28-13-10-22)21-24(19)15-20(26)23-8-11-27-17(14-23)16-4-2-1-3-5-16/h1-7,17H,8-15H2 |
InChI Key |
OHVZPTHCHPQXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)N3CCSCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996104.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B10996105.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996112.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10996115.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B10996119.png)

![ethyl (2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10996133.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10996151.png)

![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996162.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10996169.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996173.png)
![methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate](/img/structure/B10996179.png)
